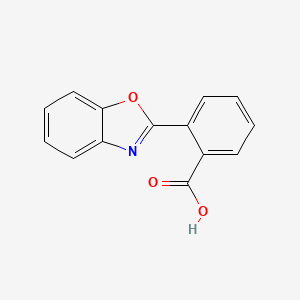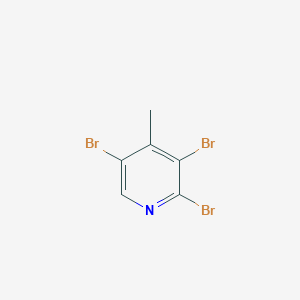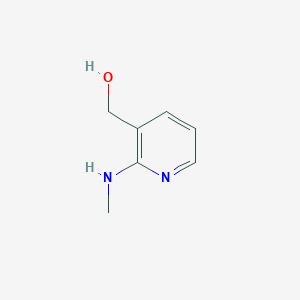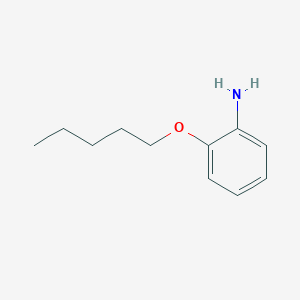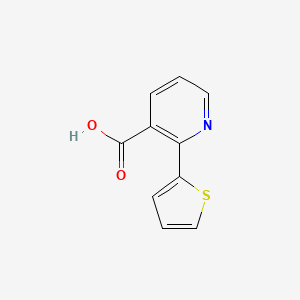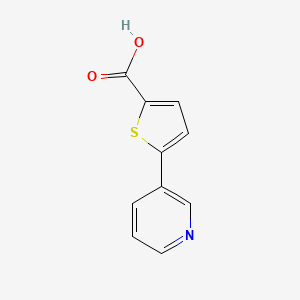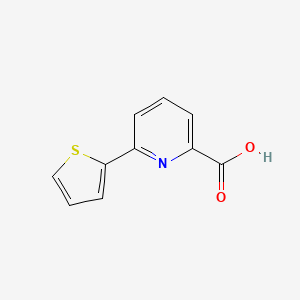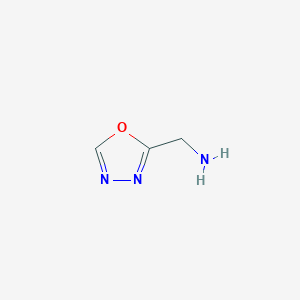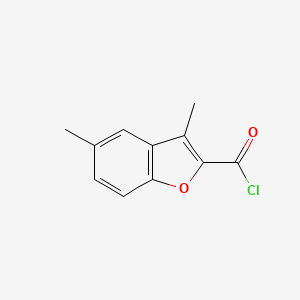
3,5-Dimethyl-benzofuran-2-carbonyl chloride
Overview
Description
3,5-Dimethyl-benzofuran-2-carbonyl chloride is an organic compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl
Chemical Reactions Analysis
3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2→3,5-Dimethyl-benzofuran-2-carboxamide+HCl
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:
3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl
-
Oxidation and Reduction:
Scientific Research Applications
3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-benzofuran-2-carbonyl chloride is not extensively studied. as a benzofuran derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and electrophilic properties . The compound may exert its effects by forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
3,5-Dimethyl-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the chloroformyl group, making it less reactive in substitution reactions.
3,5-Dimethyl-benzofuran: Lacks the carbonyl chloride group, making it less versatile in forming derivatives.
Benzofuran-2-carbonyl chloride: Lacks the methyl groups, which may affect its reactivity and biological activity.
The presence of the chloroformyl group in this compound makes it a valuable intermediate for synthesizing various derivatives with potential biological activities .
Properties
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWQVSWMIOZFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406373 | |
| Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-33-7 | |
| Record name | 3,5-Dimethyl-2-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


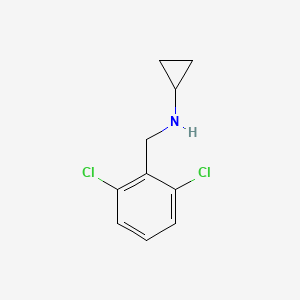
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)
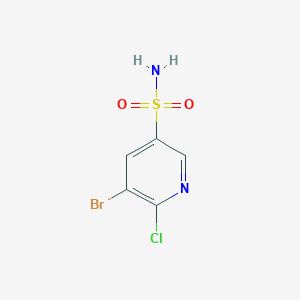
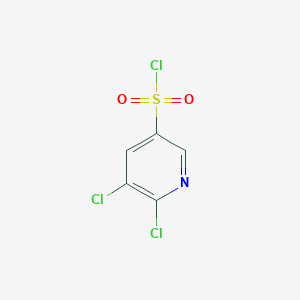
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)
